Methyl (3-phenyloxetan-3-YL)acetate
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Overview
Description
Methyl (3-phenyloxetan-3-YL)acetate is an organic compound that features an oxetane ring, a four-membered cyclic ether, with a phenyl group attached to the third carbon of the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-phenyloxetan-3-YL)acetate typically involves the formation of the oxetane ring followed by the introduction of the phenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halohydrins . The phenyl group can be introduced via cross-coupling reactions such as the Suzuki–Miyaura reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-phenyloxetan-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols .
Scientific Research Applications
Methyl (3-phenyloxetan-3-YL)acetate has several scientific research applications:
Mechanism of Action
The mechanism by which Methyl (3-phenyloxetan-3-YL)acetate exerts its effects involves interactions with specific molecular targets. The oxetane ring’s strained structure makes it a reactive intermediate in various chemical reactions. This reactivity allows it to participate in ring-opening reactions, forming new bonds and functional groups . The phenyl group enhances the compound’s stability and influences its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-oxetan-3-YL)acetate: Similar structure but lacks the phenyl group.
Methyl (3-phenyloxetan-3-YL)propanoate: Similar structure with a different ester group.
Phenyl oxetane: Contains the oxetane ring and phenyl group but lacks the acetate moiety.
Uniqueness
Methyl (3-phenyloxetan-3-YL)acetate is unique due to the combination of the oxetane ring and the phenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 2-(3-phenyloxetan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11(13)7-12(8-15-9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSDZNMXPZWDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(COC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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